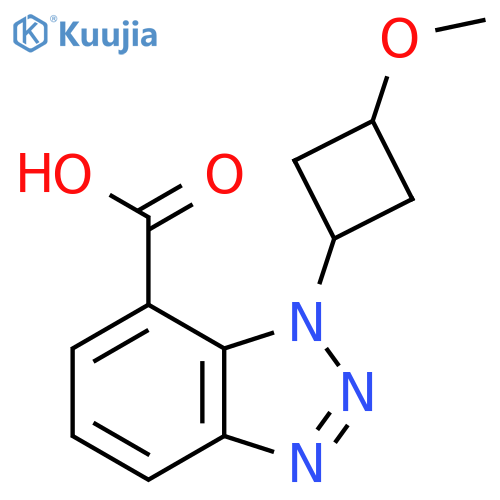Cas no 1959986-65-2 (1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid)

1959986-65-2 structure
商品名:1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1959986-65-2
- EN300-6750258
- 1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid
-
- インチ: 1S/C12H13N3O3/c1-18-8-5-7(6-8)15-11-9(12(16)17)3-2-4-10(11)13-14-15/h2-4,7-8H,5-6H2,1H3,(H,16,17)
- InChIKey: BCGIIBPQBGEVKE-UHFFFAOYSA-N
- ほほえんだ: O(C)C1CC(C1)N1C2C(C(=O)O)=CC=CC=2N=N1
計算された属性
- せいみつぶんしりょう: 247.09569129g/mol
- どういたいしつりょう: 247.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 77.2Ų
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6750258-0.05g |
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1959986-65-2 | 0.05g |
$1549.0 | 2023-05-29 | ||
| Enamine | EN300-6750258-2.5g |
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1959986-65-2 | 2.5g |
$3611.0 | 2023-05-29 | ||
| Enamine | EN300-6750258-10.0g |
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1959986-65-2 | 10g |
$7927.0 | 2023-05-29 | ||
| Enamine | EN300-6750258-0.1g |
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1959986-65-2 | 0.1g |
$1623.0 | 2023-05-29 | ||
| Enamine | EN300-6750258-5.0g |
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1959986-65-2 | 5g |
$5345.0 | 2023-05-29 | ||
| Enamine | EN300-6750258-0.5g |
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1959986-65-2 | 0.5g |
$1770.0 | 2023-05-29 | ||
| Enamine | EN300-6750258-0.25g |
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1959986-65-2 | 0.25g |
$1696.0 | 2023-05-29 | ||
| Enamine | EN300-6750258-1.0g |
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1959986-65-2 | 1g |
$1844.0 | 2023-05-29 |
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
1959986-65-2 (1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid) 関連製品
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
